molecular formula C5H7N3O B15314729 3-(1H-1,2,4-triazol-3-yl)propanal

3-(1H-1,2,4-triazol-3-yl)propanal

Cat. No.: B15314729
M. Wt: 125.13 g/mol
InChI Key: WEBWYJJPXSOVEO-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-3-yl)propanal is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at the 3-position with a propanal chain. The aldehyde functional group confers reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or serving as a precursor in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)propanal

InChI

InChI=1S/C5H7N3O/c9-3-1-2-5-6-4-7-8-5/h3-4H,1-2H2,(H,6,7,8)

InChI Key

WEBWYJJPXSOVEO-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CCC=O

Origin of Product

United States

Chemical Reactions Analysis

3-(1H-1,2,4-triazol-3-yl)propanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(1H-1,2,4-triazol-3-yl)propanal has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . This compound is also used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The 1-yl vs. 3-yl substitution (e.g., methyl ester in vs. target compound) alters electronic properties and reactivity.
  • Functional Group Impact : The aldehyde group in 3-(1H-1,2,4-triazol-3-yl)propanal offers higher electrophilicity compared to esters () or amines (), making it more reactive in condensation reactions.

Physicochemical Properties

Property 3-(1H-1,2,4-Triazol-3-yl)propanal Methyl Ester Analog Amine Analog Sulfonamide Analog
Solubility Moderate (polar aldehyde) Low (ester) High (amine hydrochloride) Moderate (sulfonamide)
Reactivity High (aldehyde) Low Moderate (amine nucleophilicity) Moderate (hydrogen-bond donor)
Stability Air-sensitive (aldehyde oxidation) Stable Stable (salt form) Stable under physiological conditions

Biological Activity

3-(1H-1,2,4-triazol-3-yl)propanal is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, highlighting key mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

3-(1H-1,2,4-triazol-3-yl)propanal features a triazole ring which is known for its ability to interact with biological targets. The synthesis typically involves the reaction of propanal derivatives with triazole precursors under controlled conditions. The structural configuration contributes to its reactivity and biological activity.

The biological activity of 3-(1H-1,2,4-triazol-3-yl)propanal is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety can inhibit enzyme activity by binding to active sites or altering conformational states. This mechanism is crucial in antimicrobial and antifungal applications.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate activity against various pathogens including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans .

PathogenMinimum Inhibitory Concentration (MIC)Reference
S. aureus32 µg/mL
E. coli64 µg/mL
C. albicans16 µg/mL

Anti-inflammatory Activity

In vitro studies have evaluated the anti-inflammatory effects of triazole derivatives on peripheral blood mononuclear cells (PBMCs). Compounds similar to 3-(1H-1,2,4-triazol-3-yl)propanal have been shown to reduce cytokine release significantly:

  • TNF-α : Decreased by 44–60% at concentrations of 50 µg/mL.
  • IL-6 : Similar reductions observed.

These findings suggest a potential role in managing inflammatory diseases .

Antiparasitic Activity

The compound has also been assessed for its antiparasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that related nitrotriazole compounds exhibit potent activity with IC50 values below 4 µM and high selectivity indices (SI), indicating low toxicity to host cells while effectively targeting the parasite .

Case Studies and Research Findings

  • Study on Antitrypanosomal Activity : A study reported that several nitrotriazole derivatives demonstrated significant antichagasic activity when administered intraperitoneally in mouse models. The best-performing compounds led to a rapid decrease in parasite levels and increased CD8+ T cell responses .
  • Evaluation of Cytotoxicity : In another study assessing cytotoxicity against cancer cell lines (MCF7 and HCT116), triazole derivatives showed varying degrees of effectiveness, indicating potential applications in cancer therapeutics .

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